REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9])=O>C(O)CO>[F:1][C:2]([F:16])([F:15])[C:3]1[NH:10][C:8](=[O:9])[C:7]2[C:6](=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:5]=1
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(C(=O)N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate out at 150°
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washing well with cold water
|
Type
|
CUSTOM
|
Details
|
to give the product, 55.7 g (84%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NC2=CC=CC=C2C(N1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |